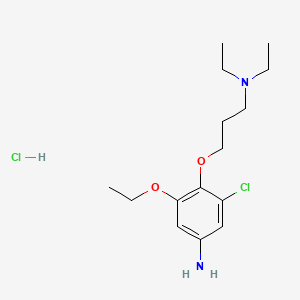
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is a chemical compound with the CAS registry number 97593-67-4 . It is a derivative of m-Phenetidine and is characterized by the presence of a chloro group, a diethylamino group, and a propoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves several steps. The starting material, m-Phenetidine, undergoes a series of reactions to introduce the chloro, diethylamino, and propoxy groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride can be compared with other similar compounds, such as:
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline hydrochloride: This compound has a similar structure but with an ethoxy group instead of a phenetidine group.
m-Phenetidine derivatives: Other derivatives of m-Phenetidine with different substituents can be compared to highlight the unique properties of the 5-chloro-4-(3-(diethylamino)propoxy)- derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
97593-67-4 |
|---|---|
Molecular Formula |
C15H26Cl2N2O2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C15H25ClN2O2.ClH/c1-4-18(5-2)8-7-9-20-15-13(16)10-12(17)11-14(15)19-6-3;/h10-11H,4-9,17H2,1-3H3;1H |
InChI Key |
SETUXQHZWZBATA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















